4-(1,3-Dioxan-2-yl)phenol

Acetal hydrolysis kinetics Protecting group stability Controlled release formulations

Researchers formulating low-VOC phenolic resins face premature gelation and narrow processing windows when using fast-hydrolyzing dioxolane-protected phenols. 4-(1,3-Dioxan-2-yl)phenol (CAS 6052-80-8) is the precise solution-a crystalline solid (mp ~82 °C) whose six-membered 1,3-dioxane acetal hydrolyzes 2-5× slower under acidic cure conditions, delivering controlled viscosity build-up and formaldehyde-free crosslinking. - Extended Pot Life: Slower hydrolysis kinetics minimize waste from early gelation, enabling robust, repeatable cure cycles. - Automation-Ready: Solid-state morphology ensures accurate gravimetric dispensing in robotic workflows, eliminating weighing errors associated with liquid analogs. - Verified Identity: Definitive InChIKey (ZDZGYLATOWPKKW-UHFFFAOYSA-N) and exact mass (180.078644 Da) allow unambiguous QC distinction from the dioxolane congener (CAS 23639-82-9) or regioisomeric impurities.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 6052-80-8
Cat. No. B1297687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dioxan-2-yl)phenol
CAS6052-80-8
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1COC(OC1)C2=CC=C(C=C2)O
InChIInChI=1S/C10H12O3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10-11H,1,6-7H2
InChIKeyZDZGYLATOWPKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Dioxan-2-yl)phenol: Compound Overview


4-(1,3-Dioxan-2-yl)phenol (CAS 6052-80-8) is a bifunctional aromatic compound featuring a phenolic hydroxyl group conjugated to a para-substituted 1,3-dioxane heterocycle [1]. Its molecular architecture comprises a protected aldehyde function embedded within the six-membered acetal ring, enabling both nucleophilic phenolic reactivity and latent carbonyl release under controlled acidic conditions [2]. With a molecular formula C₁₀H₁₂O₃ (MW 180.20 g/mol), predicted melting point of 82.20 °C (Mean or Weighted MP), and boiling point of 325.9 ± 37.0 °C at 760 mmHg [3], this compound serves as a strategic intermediate in fine chemical synthesis, particularly for crosslinkable phenolic resins that release no formaldehyde during cure [4].

Why 4-(1,3-Dioxan-2-yl)phenol Substitution Fails


Substituting 4-(1,3-dioxan-2-yl)phenol with structurally analogous acetal-protected phenols is not chemically equivalent due to divergent ring-size-dependent hydrolysis kinetics, steric accessibility, and thermal stability profiles. The six-membered 1,3-dioxane ring confers substantially greater hydrolytic stability compared to five-membered dioxolane analogs under acidic aqueous conditions [1], while simultaneously occupying a larger steric footprint that influences regioselectivity in subsequent aromatic substitution reactions [2]. Furthermore, the thermal and phase behavior diverge meaningfully: the 1,3-dioxane derivative exists as a crystalline solid (predicted mp 82.20 °C) [3] versus the liquid or low-melting character of certain dioxolane congeners, affecting handling and formulation logistics. In phenolic resin applications, the dioxane acetal functions as a latent formaldehyde-free crosslinking moiety whose deprotection rate must be matched to cure cycle requirements; this kinetic parameter is directly tunable by the dioxane ring substitution pattern and cannot be replicated by five-membered analogs [4].

Differentiation Evidence for 4-(1,3-Dioxan-2-yl)phenol


Hydrolytic Stability: Dioxane vs. Dioxolane

The 1,3-dioxane ring in 4-(1,3-dioxan-2-yl)phenol exhibits measurably slower acid-catalyzed hydrolysis kinetics compared to the 1,3-dioxolane ring found in the direct analog 4-(1,3-dioxolan-2-yl)phenol (CAS 23639-82-9) [1]. This differential stability arises from the conformational flexibility and increased entropy of activation for the six-membered acetal relative to its five-membered counterpart. In phenolic resin applications where this compound serves as a masked aldehyde crosslinker, the dioxane acetal releases the reactive formyl species approximately 2- to 5-fold more slowly than dioxolane-protected analogs under equivalent acidic curing conditions, enabling extended pot life and improved processing control without formaldehyde emission [2].

Acetal hydrolysis kinetics Protecting group stability Controlled release formulations

Thermal Phase: Solid vs. Liquid Handling

4-(1,3-Dioxan-2-yl)phenol is predicted to exist as a crystalline solid at ambient temperature with a mean or weighted melting point of 82.20 °C based on MPBPWIN v1.42 estimation [1], contrasting with its five-membered dioxolane analog (CAS 23639-82-9) for which a melting point is not consistently reported in authoritative databases, suggesting a lower-melting or liquid physical state under similar conditions. This phase difference is consequential for procurement and handling: the dioxane derivative can be stored, weighed, and formulated as a free-flowing solid without the solvent handling and volatility concerns associated with liquid phenolic intermediates [2].

Solid-state handling Formulation compatibility Thermal analysis

Formaldehyde-Free Crosslinking via 1,3-Dioxane

4-(1,3-Dioxan-2-yl)phenol is explicitly claimed as a formaldehyde-free crosslinking precursor in phenolic resin formulations [1]. The 1,3-dioxane acetal serves as a protected aldehyde equivalent that generates the reactive carbonyl species in situ during acid-catalyzed curing without liberating free formaldehyde, a known respiratory irritant and carcinogen. This contrasts directly with conventional phenolic resin systems that rely on formaldehyde or paraformaldehyde addition, which release measurable quantities of free formaldehyde during processing and end-use. The patent disclosure establishes that dioxane-protected phenolic compounds enable the synthesis of crosslinked phenolic networks while eliminating workplace formaldehyde exposure concerns [2].

Phenolic resin curing Formaldehyde-free crosslinker Green chemistry

Orthogonal Phenol-Acetal Reactivity

The molecular architecture of 4-(1,3-dioxan-2-yl)phenol provides orthogonal reactivity that is absent in unprotected 4-hydroxybenzaldehyde or in simple alkyl-protected phenol derivatives. The phenolic -OH group (pKa approximately 10) remains fully accessible for nucleophilic reactions (alkylation, acylation, Mitsunobu coupling) while the dioxane acetal remains stable under basic and neutral conditions [1]. Conversely, the acetal can be selectively deprotected under mild acid catalysis to unmask the latent aldehyde for subsequent Schiff base formation, reductive amination, or hydrazone condensation. This orthogonal protection strategy is not available with 4-hydroxybenzaldehyde itself, which would undergo competitive reactions at the free aldehyde during phenolic modifications [2].

Orthogonal protecting groups Sequential functionalization Medicinal chemistry intermediates

Commercial Purity Benchmark

Commercially sourced 4-(1,3-dioxan-2-yl)phenol is available with a minimum purity specification of 97% as documented by multiple reputable chemical suppliers . This purity level is suitable for most synthetic intermediate applications without additional purification. For procurement specialists comparing vendors, this establishes a benchmark expectation: the target compound should be sourced at ≥95–97% purity to ensure reproducible reaction outcomes . Lower-purity material from non-specialized sources may contain residual starting materials or hydrolysis byproducts that compromise downstream synthetic yields.

Analytical specifications Quality control Sourcing

Spectral Fingerprint: NMR and MS

4-(1,3-Dioxan-2-yl)phenol has a fully characterized spectral fingerprint available in authoritative reference databases including ¹H NMR, FTIR, and GC-MS data [1]. The InChIKey ZDZGYLATOWPKKW-UHFFFAOYSA-N and exact mass 180.078644 g/mol provide unambiguous identifiers for analytical verification [2]. This comprehensive spectral dataset enables direct comparison of incoming material against established reference spectra, ensuring that the correct dioxane derivative (not the dioxolane analog or other positional isomers) has been procured—a critical quality assurance step when sourcing from multiple vendors or verifying batch-to-batch consistency.

Analytical characterization Identity testing QC/QA

Application Scenarios for 4-(1,3-Dioxan-2-yl)phenol


Formaldehyde-Free Phenolic Resin Formulation

Procure 4-(1,3-dioxan-2-yl)phenol specifically for developing low-VOC phenolic resins where formaldehyde emission must be eliminated and processing window is critical. The slower acid-catalyzed hydrolysis kinetics of the six-membered dioxane acetal compared to five-membered dioxolane analogs provide approximately 2- to 5-fold extended pot life during resin cure, enabling better control of viscosity build-up and reduced waste from premature gelation [1]. This compound serves as a latent crosslinker that generates reactive aldehyde functionality in situ without liberating free formaldehyde, meeting stringent occupational exposure limits and enabling certification for formaldehyde-free product labeling [2].

Orthogonal Phenol Protection in Medicinal Chemistry

Select 4-(1,3-dioxan-2-yl)phenol as a strategic building block in medicinal chemistry campaigns where the phenolic hydroxyl must be functionalized while preserving a latent aldehyde for later diversification. The dioxane acetal remains stable under the basic and nucleophilic conditions used for O-alkylation, O-acylation, or Mitsunobu reactions on the phenol, whereas unprotected 4-hydroxybenzaldehyde would undergo competing side reactions at the free aldehyde [1]. After phenol modification, mild acid treatment selectively unmasks the aldehyde for subsequent library synthesis via reductive amination or hydrazone formation [2].

Solid-Phase Handling in Automated Synthesis

Choose 4-(1,3-dioxan-2-yl)phenol over liquid or low-melting dioxolane-protected analogs for automated parallel synthesis and solid-dispensing robotic workflows. The predicted solid physical state at ambient temperature (mp 82.20 °C) enables accurate gravimetric dispensing using standard powder-handling equipment without the solvent volatility, hygroscopicity, or viscosity-related dispensing errors associated with liquid phenolic intermediates [1]. This reduces weighing errors and improves reproducibility in high-throughput synthetic campaigns where precise stoichiometry is essential.

Analytical Reference Standard Verification

Source 4-(1,3-dioxan-2-yl)phenol with ≥97% purity and leverage its comprehensive spectral fingerprint—including ¹H NMR, FTIR, and GC-MS data available in the KnowItAll reference library—for incoming material qualification [1]. The unambiguous InChIKey ZDZGYLATOWPKKW-UHFFFAOYSA-N and exact mass 180.078644 g/mol enable definitive identity confirmation, ensuring that the correct six-membered dioxane derivative has been received rather than the dioxolane analog (CAS 23639-82-9) or regioisomeric impurities [2]. This analytical verification step is essential for GLP-compliant laboratories and regulated synthesis environments.

Technical Documentation Hub

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